Laburnine

Overview

Description

Synthesis Analysis

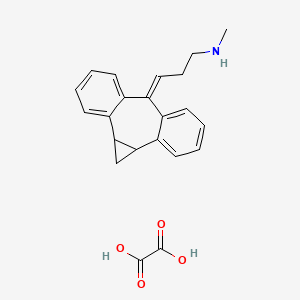

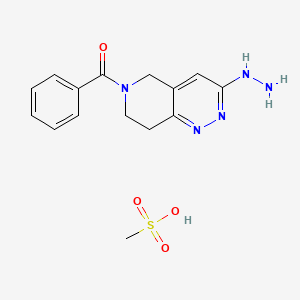

Laburnine synthesis involves biomimetic approaches and formal syntheses, utilizing various methodologies to achieve the complex molecular structure. A notable method includes a direct Mannich type diastereoselective biomimetic cyclization using acetal as a pro-nucleophile, leading to the hydroxymethyl substituted bicyclic framework, facilitating the formal synthesis of laburnine alongside other bicyclic alkaloids such as epilupinine and isoretronecanol (Koley et al., 2014). Additionally, functionalized pyroglutamates have been employed in the asymmetric Michael addition reaction, leading to formal syntheses of laburnine (Liang et al., 2019).

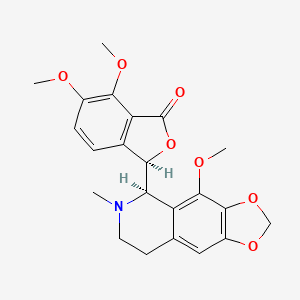

Molecular Structure Analysis

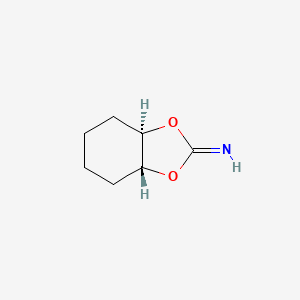

The molecular structure of laburnine is characterized by a bicyclic framework that is crucial for its biological activity. The synthesis routes often involve strategic cyclization reactions that construct the core bicyclic structure, underlining the importance of molecular architecture in the synthesis of complex alkaloids like laburnine. The stereochemistry and functional group placement are critical for the biological activity of laburnine, making the molecular structure analysis an essential aspect of its study.

Chemical Reactions and Properties

Laburnine undergoes various chemical reactions that are pivotal in its synthesis and modification. These reactions include diastereoselective cyclizations, Michael addition, and enantioselective syntheses, which are crucial for constructing the laburnine framework with the desired stereochemistry (Brambilla et al., 2014). The chemical properties of laburnine, such as its reactivity and interaction with other molecules, are influenced by its unique molecular structure.

Physical Properties Analysis

The physical properties of laburnine, including its solubility, melting point, and optical activity, are influenced by its molecular structure. The thermodynamic properties of laburnine in various solutions have been studied, revealing insights into its dissolution behaviors and interactions with solvents (Li et al., 2012). These properties are essential for understanding the stability and formulation of laburnine for potential applications.

Scientific Research Applications

Synthesis and Biological Activity : Laburnine, along with compounds like isoretronecanol, has been a subject of interest for bioorganic and synthetic communities. Researchers have explored asymmetric and enantiospecific syntheses of laburnine, underscoring its importance in medicinal chemistry (Brambilla, Davies, Fletcher, & Thomson, 2014).

Thermodynamic Properties : The dissolution behaviors of laburnine in glucose and saline solutions have been studied, providing insights into its solubility and thermodynamic properties, which are essential for its clinical applications (Li, Pu, & Zhao, 2012).

Cytisine and Smoking Cessation : Cytisine, found in high concentrations in laburnum (which contains laburnine), has been used as a smoking cessation aid. Its cost-effectiveness and potential as an alternative to manufactured nicotinic partial agonists like varenicline have been a focus of research (Aveyard & West, 2013).

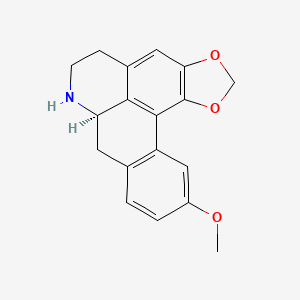

Alkaloid Analysis in Plants : The study of quinolizidine alkaloids, including laburnine, in various plants has been conducted to understand their cytotoxic activities against cancer cell lines. This research is vital for exploring potential anticancer properties of laburnine and related compounds (Petruczynik et al., 2020).

Cytisine Salts from Laburnum anagyroides : Isolating and analyzing cytisine salts from laburnum anagyroides, which contains laburnine, helps in understanding its molecular structure and potential for pharmacological applications (Niedźwiecka, Przybył, & Kubicki, 2012).

Total Synthesis of Bicyclic Alkaloids : Research into the total synthesis of various bicyclic alkaloids, including laburnine, provides insights into biomimetic approaches for synthesizing complex organic compounds, opening avenues for pharmaceutical applications (Koley, Srinivas, Krishna, & Gupta, 2014).

properties

IUPAC Name |

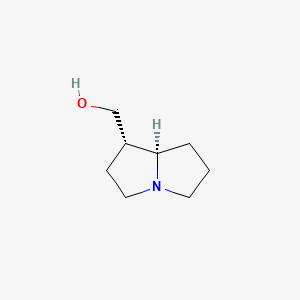

[(1S,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c10-6-7-3-5-9-4-1-2-8(7)9/h7-8,10H,1-6H2/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOFDEIYZIAVXHE-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CCN2C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@H](CCN2C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60187124 | |

| Record name | 1H-Pyrrolizine-1-methanol, hexahydro-, (1S-cis)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrrolizine-1-methanol, hexahydro-, (1S-cis)- | |

CAS RN |

3348-73-0 | |

| Record name | (+)-Trachelanthamidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3348-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Laburnine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003348730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrrolizine-1-methanol, hexahydro-, (1S-cis)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LABURNINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJ1D9E8IRV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl] [[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1197638.png)